molecular formula C5H5F3N2O B075766 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one CAS No. 1481-02-3

1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one

Cat. No.: B075766
CAS No.: 1481-02-3
M. Wt: 166.1 g/mol
InChI Key: SYHYFYSGUQRNRS-UHFFFAOYSA-N
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Description

1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one is an organic compound with the molecular formula C(_5)H(_5)F(_3)N(_2)O It is characterized by the presence of a pyrazoline ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one can be synthesized through several methods. One common approach involves the reaction of 3-trifluoromethyl-2-pyrazolin-5-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield hydropyrazoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe).

Major Products:

    Oxidation: Pyrazole derivatives.

    Reduction: Hydropyrazoline derivatives.

    Substitution: Various substituted pyrazolines depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 1-Methyl-3-chloromethyl-2-pyrazolin-5-one
  • 1-Methyl-3-bromomethyl-2-pyrazolin-5-one
  • 1-Methyl-3-iodomethyl-2-pyrazolin-5-one

Comparison: 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its halogenated analogs.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHYFYSGUQRNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333791
Record name 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one
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Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-02-3
Record name 2,4-Dihydro-2-methyl-5-(trifluoromethyl)-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1481-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-trifluoromethyl-2-pyrazolin-5-one
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